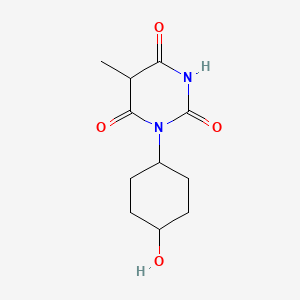

1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid

Description

1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid is a barbituric acid derivative characterized by a hydroxylated cyclohexyl group at position 1 and a methyl group at position 5 of the pyrimidine-2,4,6-trione core. This structural configuration imparts unique physicochemical properties, influencing solubility, metabolic stability, and pharmacological activity.

Properties

CAS No. |

4192-35-2 |

|---|---|

Molecular Formula |

C11H16N2O4 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-(4-hydroxycyclohexyl)-5-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O4/c1-6-9(15)12-11(17)13(10(6)16)7-2-4-8(14)5-3-7/h6-8,14H,2-5H2,1H3,(H,12,15,17) |

InChI Key |

BCQYOGARERVACY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 4-Hydroxycyclohexylurea and Diethyl Methylmalonate

A representative method involves dissolving metallic sodium in absolute ethanol to form sodium ethylate, followed by the addition of diethyl methylmalonate and 4-hydroxycyclohexylurea. The mixture is refluxed for several hours (typically 7 hours) to facilitate the condensation and cyclization reaction. After reflux, ethanol is removed under reduced pressure, and the residue is dissolved in water.

The aqueous solution is then treated with activated carbon to remove impurities and filtered. Acidification with hydrochloric acid precipitates the barbituric acid derivative, which is collected by filtration and recrystallized from methanol to yield pure this compound.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Metallic sodium + absolute ethanol | Formation of sodium ethylate (strong base) |

| 2 | Addition of diethyl methylmalonate and 4-hydroxycyclohexylurea | Condensation and cyclization under reflux |

| 3 | Reflux for ~7 hours | Completion of reaction |

| 4 | Removal of ethanol under reduced pressure | Concentration of reaction mixture |

| 5 | Dissolution in water, activated carbon treatment | Purification |

| 6 | Acidification with HCl | Precipitation of barbituric acid derivative |

| 7 | Filtration and recrystallization from methanol | Isolation and purification of product |

This method yields the target compound as a crystalline solid with a melting point typically around 218 °C, indicating high purity.

Alternative Preparation via Reaction of 4-Hydroxycyclohexylurea with Malonic Acid Dichloride Derivatives

Another approach involves reacting 4-hydroxycyclohexylurea with malonic acid dichloride derivatives (e.g., methylmalonic acid dichloride) in an organic solvent such as chloroform under heating (water bath, ~4 hours). After completion, the solvent is removed, and the residue is washed and extracted with benzene. The benzene extract is concentrated, and the residue is treated with sodium ethoxide in ethanol to induce cyclization.

Following removal of ethanol, the residue is dissolved in water, treated with activated carbon, filtered, and acidified with hydrochloric acid to precipitate the barbituric acid derivative. Recrystallization yields the pure compound.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 4-Hydroxycyclohexylurea + methylmalonic acid dichloride + chloroform | Acylation and intermediate formation |

| 2 | Heating on water bath (~4 hours) | Reaction completion |

| 3 | Removal of chloroform, washing, benzene extraction | Purification and isolation of intermediate |

| 4 | Treatment with sodium ethoxide in ethanol | Cyclization to barbituric acid ring |

| 5 | Removal of ethanol, dissolution in water | Preparation for purification |

| 6 | Activated carbon treatment and filtration | Removal of impurities |

| 7 | Acidification with HCl | Precipitation of product |

| 8 | Recrystallization | Purification of this compound |

This method also produces the target compound with high purity and reproducible melting points.

One-Pot Condensation and Reduction Method

A more advanced method involves simultaneous condensation of the barbituric acid precursor with an aldehyde or ketone and reduction under hydrogen atmosphere or chemical reducing agents. For example, 1-(4-hydroxycyclohexyl)barbituric acid can be condensed with an aldehyde in glacial acetic acid in the presence of palladium on carbon catalyst under hydrogen gas. This method allows formation of substituted barbituric acid derivatives in a one-step process combining condensation and reduction.

Reducing agents used include metals with acids (e.g., tin and hydrochloric acid), metals with alcohols (e.g., sodium in ethanol), and complex metal hydrides. This method is adaptable to various substituents and can be used for derivatives structurally related to this compound, providing flexibility in synthesis.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Yield & Purity Indicators | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxycyclohexylurea + diethyl methylmalonate | Sodium ethylate in ethanol, reflux 7 h, acidification | Yield ~28 g, mp ~218 °C (crystalline) | Classical condensation and cyclization |

| 2 | 4-Hydroxycyclohexylurea + methylmalonic acid dichloride | Chloroform, heating 4 h, sodium ethoxide treatment, acidification | High purity, melting point consistent with method 1 | Alternative acylation and cyclization route |

| 3 | 1-(4-Hydroxycyclohexyl)barbituric acid + aldehyde | Pd/C catalyst, hydrogen atmosphere, glacial acetic acid | Efficient one-pot condensation and reduction | Versatile for derivative synthesis |

Research Findings and Analytical Data

- The melting point of this compound is consistently reported around 218 °C, indicating high purity and reproducibility of the synthetic methods.

- Purification by recrystallization from methanol or mixtures of ethanol and petroleum ether yields needle-like crystalline solids.

- Activated carbon treatment during aqueous workup effectively removes colored impurities and improves product purity.

- The use of sodium ethylate or metallic sodium in ethanol is critical for initiating the condensation and cyclization reactions.

- One-pot condensation and reduction methods allow modification of the barbituric acid core with various substituents, facilitating the synthesis of analogues.

Chemical Reactions Analysis

1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The barbituric acid core can be reduced to form dihydro derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Inflammatory Applications

- Superior Anti-Inflammatory Activity: 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid demonstrates significant anti-inflammatory action, surpassing the effects of phenylbutazone in animal studies . Its efficacy is comparable to that of 5-substituted 1-cyclohexyl or 1,3-dicyclohexyl barbituric acids but with fewer side effects such as toxicity .

- Comparison with Standard Anti-Inflammatory Agents: These barbituric acid derivatives have fewer side effects than adrenocortical hormones like prednisolone and triamcinolone, as well as pyrazolidine derivatives such as phenylbutazone and oxyphenbutazone .

- Non-Steroidal Anti-Inflammatory Agent: This compound is categorized as a non-steroidal anti-inflammatory agent, suggesting its utility in therapies for various inflammation types with higher activity and minimal side effects compared to known non-steroidal compositions .

Synthesis and Preparation

The US patent US3324125A details methods for synthesizing barbituric acid derivatives . For instance, 1-(4-hydroxycyclohexyl)-5-n-butylbarbituric acid can be produced by treating an aqueous solution with active carbon, acidifying it with hydrochloric acid, and recrystallizing from methanol, resulting in a melting point of 218°C .

Pharmaceutical compositions

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.

Comparison with Similar Compounds

Cyclobarbital (5-(1-Cyclohexen-1-yl)-1,5-dimethylbarbituric Acid)

- Structural Differences : Cyclobarbital features an unsaturated cyclohexenyl group at position 5 and a methyl group at positions 1 and 5. In contrast, the target compound has a hydroxylated cyclohexyl group at position 1 and a single methyl group at position 6.

- Pharmacological Impact: The cyclohexenyl group in cyclobarbital contributes to its short-acting sedative-hypnotic properties, likely due to rapid metabolism of the unsaturated ring. The hydroxyl group in the target compound may enhance water solubility and slow metabolic clearance via glucuronidation .

- Physicochemical Properties: Cyclobarbital’s logP (lipophilicity) is higher due to the non-polar cyclohexenyl group, favoring blood-brain barrier penetration.

Hexobarbital (5-(1-Cyclohexen-1-yl)-1,5-dimethylbarbituric Acid)

- Structural Differences : Hexobarbital shares the cyclohexenyl substituent with cyclobarbital but includes an additional methyl group at position 1.

- Pharmacological Impact: Hexobarbital is a short-acting intravenous anesthetic. The absence of a hydroxyl group in hexobarbital results in faster onset but shorter duration compared to the target compound, which may exhibit prolonged effects due to hydroxyl-mediated metabolic resistance .

1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric Acid

- Structural Differences : This compound differs only in the alkyl group at position 5 (isopropyl vs. methyl in the target compound).

- The methyl group in the target compound balances moderate lipophilicity with improved solubility .

5-Ethyl-5-phenylbarbituric Acid

- Structural Differences : Features a phenyl group at position 5 and an ethyl group instead of methyl.

- Pharmacological Impact : The aromatic phenyl group enhances GABA-A receptor binding but increases toxicity risks. The target compound’s methyl group may offer a safer profile with reduced side effects .

Physicochemical and Metabolic Comparisons

Solubility and Lipophilicity

| Compound | Substituents (Position 1/5) | logP (Predicted) | Water Solubility |

|---|---|---|---|

| Target Compound | 4-OH-cyclohexyl / methyl | 1.2 | Moderate |

| Cyclobarbital | Cyclohexenyl / methyl | 2.8 | Low |

| 5-Ethyl-5-phenylbarbituric acid | Phenyl / ethyl | 3.5 | Very low |

| 1-Benzyl-5-phenylbarbituric acid | Benzyl / phenyl | 4.0 | Insoluble |

The hydroxyl group in the target compound significantly improves solubility compared to non-polar derivatives like cyclobarbital or phenyl-substituted analogs .

Metabolic Pathways

- The methyl group at position 5 may undergo oxidation to a carboxylic acid, but this pathway is less common than with longer alkyl chains .

- Cyclobarbital : Rapid oxidation of the cyclohexenyl ring to hydroxylated metabolites shortens its half-life.

- 5-Isopropyl Analogs : The isopropyl group is prone to CYP450-mediated oxidation, generating reactive metabolites that may contribute to toxicity .

Pharmacological Implications

- Receptor Binding : The hydroxyl group may form hydrogen bonds with GABA-A receptor residues, enhancing affinity. However, reduced lipophilicity could limit CNS penetration compared to cyclobarbital .

- This contrasts with lipophilic derivatives like 5-phenylbarbiturates, which have narrower therapeutic indices .

Biological Activity

1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid, a derivative of barbituric acid, has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This compound is characterized by the presence of a 4-hydroxycyclohexyl group and a methyl group at the 5-position, which contribute to its unique pharmacological profile. This article aims to provide an in-depth analysis of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is pivotal to its biological activity. The compound can be synthesized through various methods, primarily involving the reaction of 4-hydroxycyclohexylurea with diethyl n-butylmalonate. The synthesis typically includes refluxing in alcohol followed by acidification to yield the desired product. This method allows for efficient production while maintaining high purity levels .

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Reaction of 4-hydroxycyclohexylurea with diethyl n-butylmalonate. |

| 2 | Refluxing the mixture in alcohol. |

| 3 | Acidification to isolate the product. |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In experimental models, it has demonstrated efficacy in reducing inflammation with fewer side effects compared to traditional anti-inflammatory medications such as corticosteroids. This makes it a promising candidate for therapeutic applications in treating inflammatory conditions.

The exact mechanism by which this compound exerts its anti-inflammatory effects is not fully elucidated; however, it is believed to involve specific interactions with biological targets that modulate inflammatory pathways. Its unique structural features may enhance its binding affinity to these targets, thereby increasing its efficacy.

Comparative Toxicity

When comparing the toxicity levels of various barbituric acid derivatives, this compound stands out due to its relatively low toxicity profile. This characteristic is crucial for its potential use in clinical settings.

| Compound | Key Features | Toxicity Level |

|---|---|---|

| This compound | Anti-inflammatory properties; lower toxicity | Low |

| Barbituric Acid | Sedative effects; high toxicity | High |

| Phenobarbital | Anticonvulsant; significant side effects | Moderate |

| Pentobarbital | Sedative-hypnotic; narrow therapeutic window | High |

Study on Anti-inflammatory Effects

In a controlled study involving Wistar rats, this compound was administered intraperitoneally. Following administration, a subcutaneous injection of dextran was used to induce inflammation. The results indicated a significant reduction in swelling compared to control groups treated with traditional anti-inflammatory agents .

Clinical Implications

The findings from preclinical studies suggest that this compound could serve as a safer alternative for patients requiring anti-inflammatory treatment. Its lower toxicity profile may allow for higher dosing without the risk of severe side effects commonly associated with other barbiturates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid, and how can potential isomerization be controlled during cyclohexanol derivative reactions?

- Methodology : Use a stepwise barbiturate synthesis protocol involving condensation of substituted cyclohexanol derivatives with alkylurea precursors under anhydrous conditions. To minimize isomerization, maintain strict temperature control (20–25°C) and employ chiral auxiliaries or stereoselective catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the desired stereoisomer .

Q. Which spectroscopic techniques (e.g., NMR, IR, UV-Vis) are most effective for characterizing the structural features and purity of this compound, particularly in differentiating positional isomers?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the hydroxyl group (δ 1.8–2.2 ppm, broad) and methyl substituent (δ 1.2–1.5 ppm). NOESY or COSY can confirm spatial proximity of substituents.

- IR : Detect barbiturate carbonyl stretches (1680–1750 cm⁻¹) and hydroxyl vibrations (3200–3600 cm⁻¹).

- HPLC-MS : Quantify purity (>98%) and resolve positional isomers using reverse-phase C18 columns with methanol/water mobile phases .

Q. What factorial design approaches are optimal for investigating the effects of temperature, solvent polarity, and catalyst loading on the synthesis efficiency of this compound?

- Methodology : Implement a 2³ full factorial design to test variables (e.g., 25°C vs. 60°C; polar aprotic vs. nonpolar solvents; 0.1 mol% vs. 1.0 mol% catalyst). Use ANOVA to identify significant factors. For example, solvent polarity may dominate yield variation (p < 0.05), while temperature affects reaction rate .

Advanced Research Questions

Q. How do substituent effects (e.g., hydroxyl vs. methoxy groups) on the cyclohexyl ring influence the acid dissociation constants (pKa) of barbituric acid derivatives?

- Methodology : Measure pKa via potentiometric titration in aqueous buffers (pH 2–12) and validate with UV-spectrophotometric shifts. Hydroxyl groups lower pKa (increased acidity) due to electron-withdrawing effects, while alkyl groups raise it. Computational DFT calculations (B3LYP/6-31G*) can correlate experimental pKa with substituent Hammett constants .

Q. How can computational chemistry methods (e.g., quantum mechanical calculations, molecular dynamics) be employed to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and activation energies for SN1/SN2 pathways.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories. Hydroxyl groups may stabilize intermediates via hydrogen bonding, favoring SN1 mechanisms .

Q. What accelerated stability testing protocols (e.g., stress conditions, analytical endpoints) are recommended to assess the hydrolytic and oxidative degradation pathways of this compound?

- Methodology :

- Hydrolysis : Incubate at 40°C/75% RH for 14 days. Monitor degradation via HPLC for loss of parent compound and formation of cyclohexanol byproducts.

- Oxidation : Expose to 3% H₂O₂ at 25°C. Use LC-MS to identify quinone-like oxidation products. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across different experimental conditions?

- Methodology : Conduct meta-analysis of literature data to identify methodological inconsistencies (e.g., buffer ionic strength, temperature). Validate via standardized protocols (e.g., OECD 105 for solubility). Use multivariate regression to model property variations against experimental parameters (e.g., solvent dielectric constant) .

Q. What strategies can optimize the regioselective functionalization of this compound for targeted drug delivery applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.